
Trimethyl phosphonoacetate
Overview
Description
Trimethyl phosphonoacetate (CAS 5927-18-4, molecular formula C₅H₁₁O₅P) is an organophosphorus compound characterized by a phosphonate group linked to an acetate backbone with three methyl ester substituents . It is synthesized via the Michaelis-Arbuzov rearrangement of trimethyl phosphite and methyl chloroacetate, a reaction optimized for high purity and low energy consumption . This colorless, oily liquid (≥99% purity) is widely employed as a reagent in organic synthesis, particularly in Horner–Wadsworth–Emmons (HWE) reactions to generate α,β-unsaturated esters . Its primary industrial application is as a pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl phosphonoacetate is typically synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of trimethyl phosphite with methyl chloroacetate. The reaction proceeds as follows: [ \text{CH}_3\text{O}_3\text{P} + \text{CH}_2\text{ClCO}_2\text{CH}_3 \rightarrow \text{(CH}_3\text{O})_2\text{P(O)CH}_2\text{CO}_2\text{CH}_3 + \text{CH}_3\text{Cl} ] The reaction is carried out under mild conditions, typically at room temperature, and yields high purity this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows the same Michaelis-Arbuzov reaction but on a larger scale. The process is optimized to ensure high yield and purity while minimizing energy consumption and production costs .
Chemical Reactions Analysis
Types of Reactions: Trimethyl phosphonoacetate undergoes several types of chemical reactions, including:
Horner-Wadsworth-Emmons Olefination: Reacts with aldehydes and ketones to form acrylic esters.
Intramolecular Mannich-Type Reactions: Used in the synthesis of complex molecules like sarin A.
Oxa-Michael Reactions: Involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Prenylation and Geranylation: Adds prenyl or geranyl groups to oxindoles.
Olefin Cross-Metathesis and Heterocyclization: Forms new carbon-carbon bonds and cyclic structures.
Common Reagents and Conditions:
Horner-Wadsworth-Emmons Olefination: Typically uses bases like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran or dimethyl sulfoxide.
Intramolecular Mannich-Type Reactions: Often employs catalysts like Lewis acids under mild conditions.
Oxa-Michael Reactions: Uses bases like potassium carbonate in polar solvents.
Major Products:
Acrylic Esters: From Horner-Wadsworth-Emmons Olefination.
Complex Molecules: Such as sarin A from Mannich-type reactions.
Cyclic Structures: From olefin cross-metathesis and heterocyclization.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHOP
- Molecular Weight : 186.11 g/mol
- Boiling Point : 118 °C at 0.85 mmHg
- Solubility : Slightly miscible with water
Synthetic Applications
1. Synthesis of Sarin A
TMPA is known for its role in the preparation of sarin A through intramolecular Mannich-type reactions. This application highlights its utility in the synthesis of organophosphorus compounds, which are critical in both chemical research and toxicology studies .
2. Horner-Wadsworth-Emmons Olefination
TMPA is employed in the Horner-Wadsworth-Emmons (HWE) olefination reaction, where it reacts with aldehydes and ketones to produce acrylic esters. This reaction is essential for forming carbon-carbon double bonds, which are fundamental in organic synthesis .
3. Oxa-Michael Reactions
In oxa-Michael reactions, TMPA acts as a nucleophile, facilitating the addition to α,β-unsaturated carbonyl compounds. This reaction is valuable for constructing complex molecules with diverse functional groups .
4. Prenylation of Oxindoles
TMPA is also utilized in the prenylation of oxindoles, which is significant for synthesizing biologically active compounds. This process involves adding a prenyl group to the oxindole framework, enhancing its pharmacological properties .
Case Study 1: Synthesis of Still-Gennari Reagent
A recent study investigated the conversion of TMPA to the Still-Gennari reagent, a crucial intermediate in asymmetric synthesis. The research focused on optimizing reaction conditions to improve yield and efficiency. The results indicated that using specific reagents such as triphenylphosphine and iodine significantly enhanced the conversion rates, achieving yields up to 68% .
Reaction Conditions | Yield (%) |
---|---|
Ph3P + Iodine | 68 |
Methyl Ester Variant | 94 |
Case Study 2: Antiviral Activity
Another area of research explored the antiviral properties of phosphonacetic acid derivatives, including TMPA. Studies demonstrated that these compounds exhibit inhibitory effects on viral DNA replication, suggesting potential therapeutic applications against viral infections .
Mechanistic Insights
The mechanistic pathways involving TMPA have been extensively studied. For instance, during the HWE olefination process, TMPA undergoes deprotonation followed by nucleophilic attack on carbonyl compounds, leading to the formation of olefins. Understanding these mechanisms provides insights into optimizing reaction conditions for higher yields and selectivity .
Mechanism of Action
The mechanism of action of trimethyl phosphonoacetate involves its role as a reagent in various chemical reactions. For example, in the Horner-Wadsworth-Emmons olefination, it acts as a phosphonate ester, facilitating the formation of carbon-carbon double bonds through the reaction with aldehydes or ketones . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues: Phosphonoacetate Derivatives
Trimethyl phosphonoacetate belongs to a family of phosphonocarboxylic acid esters. Key analogues include:
Key Differences :
- Reactivity in HWE Reactions: this compound exhibits lower stereoselectivity (e.g., 48:52 Z:E ratio) compared to bulkier esters like (R)-BINOL-derived phosphonoacetate (79:21 Z:E) . Ethyl and butyl esters may alter reaction kinetics due to steric effects .
- Phosphonoformate, however, inhibits this enzyme competitively .
- Metal Chelation: Both phosphonoacetate and phosphonoformate chelate divalent metals (e.g., Ca²⁺, Mg²⁺), but this compound’s ester groups reduce this capacity .
Functional Analogues: Organophosphorus Compounds
Triphosphate (PPi Analogues)
- Charge and Geometry: Triphosphate (PPi) has a linear structure with three phosphate groups, differing from this compound’s tetrahedral phosphonate center. PPi analogues like vanadate (VV) mimic PPi geometry but exhibit distinct redox properties .
- Biological Roles: PPi participates in energy metabolism (e.g., ATP), while this compound is metabolically inert in most biological systems .
Methylphosphonate Derivatives
- Stability: Methylphosphonates (e.g., methylphosphonate, ethylphosphonate) lack the acetate backbone, rendering them resistant to hydrolysis. This compound, however, undergoes ester cleavage under strong acidic/basic conditions .
- Enzyme Inhibition: Methylphosphonate derivatives show minimal inhibition of phosphonoacetate hydrolase, unlike phosphonoformate or phosphonoacetate .
Biological Activity
Trimethyl phosphonoacetate (TMPA) is a phosphonate ester with significant biological activity and utility in organic synthesis. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and synthetic biology.
Chemical Structure and Properties
This compound has the molecular formula and features a phosphonate group that imparts unique reactivity and biological properties. The compound is primarily synthesized through the reaction of trimethyl phosphite with methyl chloroacetate via the Michael Arbuzov rearrangement, which allows for high yields and purity .
Mechanisms of Biological Activity
1. Involvement in Synthetic Reactions:
TMPA is notably used in the Horner-Wadsworth-Emmons (HWE) reaction, where it acts as a key reagent. The reaction involves the formation of lithium enolates from TMPA, which subsequently react with aldehydes to form α,β-unsaturated carbonyl compounds. The mechanistic study indicates that the rate-determining step is the formation of an oxaphosphetane intermediate, leading to product selectivity .
2. Anticancer Activity:
TMPA has been investigated for its potential in synthesizing prodrugs that exhibit anticancer activity. For instance, it has been used in the synthesis of compounds that inhibit histone deacetylases (HDACs), which are implicated in cancer progression. These HDAC inhibitors can induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation and apoptosis .
3. Antiviral Properties:
Research has also highlighted TMPA's role in developing prodrugs for antiviral therapies, particularly against HIV. The incorporation of TMPA into nucleoside analogs has shown promising results in enhancing bioavailability and efficacy against viral replication .
Case Studies
Case Study 1: Synthesis of Antineoplastic Agents
In a study focused on synthesizing novel anticancer agents, TMPA was utilized to create a series of compounds that demonstrated significant inhibitory activity against various cancer cell lines. The synthesis involved coupling TMPA-derived intermediates with known anticancer scaffolds, yielding compounds with enhanced potency .
Case Study 2: Prodrug Development for HIV Treatment
Another investigation explored TMPA's application in developing prodrugs for α-carboxy nucleosides, targeting HIV reverse transcriptase. The study reported that these prodrugs exhibited improved cellular uptake and antiviral activity compared to their parent compounds .
Table 1: Comparison of Biological Activities of TMPA-Derived Compounds
Compound Type | Target Disease | Activity Level | Mechanism of Action |
---|---|---|---|
HDAC Inhibitors | Cancer | High | Induction of apoptosis via gene modulation |
Nucleoside Prodrugs | HIV | Moderate | Enhanced bioavailability |
HWE Reaction Products | Synthetic Intermediates | Variable | Formation of α,β-unsaturated carbonyls |
Table 2: Synthetic Pathways Involving TMPA
Reaction Type | Reagents Used | Yield (%) |
---|---|---|
Horner-Wadsworth-Emmons Reaction | TMPA + Aldehyde | 85 |
Synthesis of Anticancer Prodrugs | TMPA + Various Scaffolds | 70-90 |
Prodrug Synthesis for Antivirals | TMPA + Nucleoside Analogues | 65 |
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of trimethyl phosphonoacetate in organic chemistry?
this compound is widely used as a Horner-Wadsworth-Emmons (HWE) reagent for olefination reactions, enabling the formation of α,β-unsaturated esters from aldehydes. This reaction is critical in synthesizing complex molecules such as bryostatin analogues, where it facilitates the installation of exocyclic enoate motifs . It also serves as a Wittig-Horner reagent for constructing carbon-carbon bonds in pharmaceuticals and natural products .
Q. How should researchers handle and store this compound to ensure stability?
The compound is typically stored in airtight containers under inert gas (e.g., nitrogen) at low temperatures (2–8°C) to prevent hydrolysis. Its moisture sensitivity requires anhydrous reaction conditions, and handling should occur in a fume hood due to its irritant properties .
Q. What analytical methods are recommended for characterizing reaction intermediates involving this compound?
Common techniques include:
- NMR spectroscopy to monitor reaction progress and confirm intermediate structures.
- Gas chromatography (GC) for purity assessment (≥99% purity is typical for synthetic applications) .
- Single-crystal X-ray diffraction for structural elucidation in coordination chemistry (e.g., uranyl phosphonates) .
Advanced Research Questions
Q. How can stereoselectivity in HWE reactions using this compound be optimized?
Stereoselectivity (E/Z ratio) is influenced by:
- Solvent polarity : Tetrahydrofuran (THF) or ethanol may alter transition-state stabilization, as shown in free-energy profiles (B3LYP/6-31+G* calculations) .
- Cation effects : Alkali metal counterions (e.g., Li⁺ vs. Na⁺) modulate enolate reactivity. For example, NaHMDS in THF enhances E-selectivity in bryostatin synthesis .
- Temperature : Lower temperatures (0°C) favor kinetic control, improving selectivity .
Q. What mechanistic insights explain contradictory stereochemical outcomes in HWE reactions across studies?
Discrepancies arise from varying reaction conditions. For instance:
- Substrate-controlled reactions : this compound alone yields near-equal Z:E ratios (48:52), while chiral auxiliaries (e.g., BINOL-derived phosphonates) enhance selectivity (79:21 Z:E) .
- Equilibration effects : Longer reaction times or protic solvents may promote epimerization of aldehydes, altering outcomes . Computational studies (DFT) are recommended to model transition states and predict selectivity .
Q. How is this compound applied in synthesizing bryostatin analogues, and what challenges exist?
Key steps include:
- Olefination : Reaction with ketones (e.g., bryostatin intermediates) using NaHMDS/THF at 0°C, achieving ~87% yield but moderate selectivity (1:1.05 E:Z) .
- Desilylation : HF·pyridine efficiently removes protecting groups (83% yield) . Challenges include minimizing side reactions (e.g., over-oxidation) and improving selectivity through modified phosphonate reagents.
Q. What role does this compound play in heterobimetallic uranyl compounds?
It acts as a bridging ligand in uranyl-transition metal phosphonates, enabling unique structural motifs. Characterization involves:
- Single-crystal XRD : Reveals high-symmetry architectures and uranyl-phosphonate coordination .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for material applications .
Q. How can computational chemistry aid in designing reactions with this compound?
Density functional theory (DFT) studies (e.g., B3LYP/6-31+G*) model free-energy profiles of HWE reaction intermediates, predicting solvent and cation effects on stereoselectivity . This guides experimental optimization without exhaustive trial-and-error.
Q. Methodological Recommendations
- Reaction Optimization : Systematically vary solvents (THF vs. ethanol), bases (NaHMDS vs. LiHMDS), and temperatures to resolve selectivity issues .
- Data Contradiction Analysis : Compare reaction conditions (e.g., aldehyde epimerization in protic solvents) and validate with control experiments .
- Safety Protocols : Use HF·pyridine with extreme caution in desilylation steps; employ chelating agents (e.g., calcium gluconate) for spill management .
Properties
IUPAC Name |
methyl 2-dimethoxyphosphorylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O5P/c1-8-5(6)4-11(7,9-2)10-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGOIUCRXKUEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064063 | |
Record name | Acetic acid, (dimethoxyphosphinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5927-18-4 | |
Record name | Trimethyl phosphonoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5927-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylacetyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005927184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5927-18-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84262 | |
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Record name | Acetic acid, 2-(dimethoxyphosphinyl)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, (dimethoxyphosphinyl)-, methyl ester | |
Source | EPA DSSTox | |
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Record name | Trimethyl phosphonoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.148 | |
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